molecular formula C14H19N3O3 B12717361 3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone CAS No. 126268-12-0

3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone

Cat. No.: B12717361
CAS No.: 126268-12-0
M. Wt: 277.32 g/mol
InChI Key: OPWLMKHVSCOZGS-OQLLNIDSSA-N
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Description

3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone is a heterocyclic compound that features a unique structure combining a furan ring, an oxazolidone ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone typically involves the condensation of furfural with 4-(piperidinomethyl)-2-oxazolidone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction: Furfural reacts with 4-(piperidinomethyl)-2-oxazolidone in the presence of a base.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone is not fully understood, but it is believed to involve interactions with specific molecular targets. The furan ring and oxazolidone moiety may interact with enzymes or receptors, leading to biological effects. Further studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone is unique due to its combination of a furan ring, an oxazolidone ring, and a piperidine moiety

Properties

CAS No.

126268-12-0

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

3-[(E)-furan-2-ylmethylideneamino]-4-(piperidin-1-ylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H19N3O3/c18-14-17(15-9-13-5-4-8-19-13)12(11-20-14)10-16-6-2-1-3-7-16/h4-5,8-9,12H,1-3,6-7,10-11H2/b15-9+

InChI Key

OPWLMKHVSCOZGS-OQLLNIDSSA-N

Isomeric SMILES

C1CCN(CC1)CC2COC(=O)N2/N=C/C3=CC=CO3

Canonical SMILES

C1CCN(CC1)CC2COC(=O)N2N=CC3=CC=CO3

Origin of Product

United States

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